(3S)-3-amino-1-chlorobutan-2-one
Description
Structure
3D Structure
Properties
CAS No. |
64981-26-6 |
|---|---|
Molecular Formula |
C4H8ClNO |
Molecular Weight |
121.56 |
IUPAC Name |
(3S)-3-amino-1-chlorobutan-2-one |
InChI |
InChI=1S/C4H8ClNO/c1-3(6)4(7)2-5/h3H,2,6H2,1H3/t3-/m0/s1 |
InChI Key |
DZLZNJMNHPDMNK-VKHMYHEASA-N |
SMILES |
CC(C(=O)CCl)N |
Isomeric SMILES |
C[C@@H](C(=O)CCl)N |
Canonical SMILES |
CC(C(=O)CCl)N |
sequence |
A |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 3s 3 Amino 1 Chlorobutan 2 One
Chemo- and Stereoselective Synthesis of Precursors to (3S)-3-amino-1-chlorobutan-2-one
The construction of this compound hinges on the carefully planned synthesis of its precursors, where the introduction of key functional groups—the butanone skeleton, the amino group, and the chlorine atom—is achieved with high selectivity.
Enantioselective Formation of the Butanone Carbon Skeleton
The butanone framework serves as the foundational structure. While butanone itself is achiral, the subsequent introduction of the amino group at the C3 position necessitates an enantioselective approach to establish the desired (S)-configuration. Often, the core butanone structure is first functionalized, and then the chirality is introduced during the amination step. Biocatalytic methods, for instance, can be employed to asymmetrically reduce a precursor diketone, setting a chiral center that guides subsequent reactions.
Methodologies for Stereocontrolled Introduction of the Amino Group
The introduction of the amino group at the C3 position with the correct stereochemistry is a critical step. Several advanced strategies are available to achieve this transformation with high stereocontrol.
Biocatalytic Amination : Transaminases are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com An ω-transaminase could be used to convert a suitable precursor, such as 1-chloro-2,3-butanedione, directly into this compound. These enzymatic reactions often exhibit high enantioselectivity under mild conditions. To drive the reaction equilibrium towards the product, a co-enzyme/co-substrate regeneration system is often employed, such as the use of a pyruvate (B1213749) decarboxylase (PDC) to remove the pyruvate by-product. mdpi.com
Reductive Amination of α-Diketones : The reductive amination of a diketone precursor can be achieved with high regio- and enantioselectivity using a chiral Brønsted acid catalyst. organic-chemistry.orgnih.gov This method involves the in-situ formation of an α-keto ketimine, which is then hydrogenated in a stereoselective manner.
From α-Halo Ketones : A common route to α-amino ketones involves the nucleophilic substitution of an α-halo ketone. rsc.org For the synthesis of this compound, a precursor such as 1,3-dichlorobutan-2-one (B96724) could theoretically be aminated. However, achieving stereocontrol in a direct substitution can be challenging.
Targeted Chlorination Strategies for the 1-Position
The introduction of the chlorine atom at the C1 position is typically achieved through the chlorination of a suitable precursor. A common starting material for this is 4-hydroxy-2-butanone (B42824).
A prevalent method for this transformation is the reaction of 4-hydroxy-2-butanone with a chlorinating agent like thionyl chloride (SOCl₂). google.com This reaction effectively replaces the hydroxyl group with a chlorine atom to yield 4-chloro-2-butanone, a key precursor for subsequent amination steps. nih.govsigmaaldrich.comnist.gov The reaction is typically performed at low temperatures to control reactivity and minimize side reactions. google.com
Asymmetric Synthetic Routes to this compound
Direct asymmetric synthesis of the target molecule often provides better control over the stereochemistry and can be more efficient than the sequential introduction of functional groups.
Chiral Auxiliary-Mediated Approaches to the (3S)-Configuration
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct a reaction in a stereoselective manner, after which they are removed. For the synthesis of α-amino ketones, N-tert-butanesulfinyl imines are effective chiral auxiliaries. rsc.org
The synthesis would begin with the condensation of a precursor ketone, such as 1-chlorobutan-2-one, with a chiral sulfinamide, for example, (R)-2-methylpropane-2-sulfinamide, to form a chiral N-sulfinyl imine. The subsequent addition of a nucleophile or a rearrangement would be directed by the bulky tert-butyl group of the auxiliary, leading to the formation of the desired stereocenter. The auxiliary can then be removed under acidic conditions to yield the chiral α-amino ketone.
Catalytic Asymmetric Synthesis Utilizing Transition Metal Complexes
Transition metal catalysis offers a powerful and versatile platform for the enantioselective synthesis of α-amino ketones. nih.govrsc.org Palladium-catalyzed reactions are particularly noteworthy in this context. nih.govrsc.org
One such approach involves the asymmetric arylation of in-situ generated α-keto imines. nih.govrsc.org While this specific example leads to α-aryl-α-amino ketones, the underlying principle of using a chiral palladium complex to control the stereochemistry of a nucleophilic addition to an imine is broadly applicable. For the synthesis of this compound, a related palladium-catalyzed asymmetric amination of a suitable enolate precursor could be envisioned.
Another strategy involves the use of copper catalysts. A Cu-catalyzed propargylic amination has been reported for the synthesis of chiral α-quaternary α-amino ketones, demonstrating the potential of copper catalysis in forming C-N bonds with high enantioselectivity. organic-chemistry.org
The following table summarizes the key synthetic strategies discussed:
| Synthetic Strategy | Key Transformation | Precursor Example | Reagents/Catalysts | Key Features |
| Biocatalytic Amination | Asymmetric amination of a ketone | 1-chloro-2,3-butanedione | Transaminase, Pyruvate Decarboxylase | High enantioselectivity, mild conditions. |
| Catalytic Reductive Amination | Reductive amination of a diketone | 1-chloro-2,3-butanedione | Chiral Brønsted Acid, Hantzsch ester | High regio- and enantioselectivity. |
| Chiral Auxiliary-Mediated Synthesis | Stereoselective formation of C-N bond | 1-chlorobutan-2-one | (R)-2-methylpropane-2-sulfinamide | Auxiliary directs stereochemistry. |
| Transition Metal Catalysis | Asymmetric amination | Enolate of 1-chlorobutan-2-one | Chiral Palladium or Copper complex | High catalytic efficiency and enantioselectivity. |
Optimization of Reaction Parameters and Yields in the Synthesis of this compound
To develop a viable and efficient biocatalytic process, the optimization of reaction parameters is paramount. Key factors that influence the yield and enantioselectivity of the enzymatic amination include pH, temperature, substrate and enzyme concentrations, and the choice of co-solvent and amine donor. nih.gov
pH and Temperature: Enzymes exhibit optimal activity within a specific pH and temperature range. For transaminases, the optimal pH is often slightly alkaline, which can also influence the deprotonation of the amine donor. nih.gov For instance, studies on the synthesis of 3-amino-1-phenylbutane using transaminases from C. violaceum and V. fluvialis identified an optimal temperature of 30°C. mdpi.com
Substrate and Enzyme Concentration: High substrate concentrations can lead to substrate inhibition, while low concentrations may result in an economically unfeasible process. Therefore, finding the optimal substrate loading is critical. The concentration of the enzyme directly impacts the reaction rate.
Amine Donor and Co-product Removal: The choice of the amino donor is crucial as the transamination reaction is reversible. Using a cheap and readily available amine donor like isopropylamine (B41738) or alanine (B10760859) in excess can shift the equilibrium towards product formation. mdpi.com A significant challenge is the accumulation of the ketone co-product (e.g., acetone (B3395972) from isopropylamine), which can inhibit the enzyme and reverse the reaction. Strategies to overcome this include in-situ product removal (ISPR), such as using a pyruvate decarboxylase (PDC) to convert the pyruvate co-product (from alanine) into volatile acetaldehyde (B116499) and CO2. mdpi.com
Co-solvent: The low aqueous solubility of some ketone substrates may necessitate the use of a co-solvent. However, organic solvents can denature enzymes. Therefore, the selection of a biocompatible co-solvent and its concentration must be carefully optimized.
Table 2: Key Parameters for Optimization in the Biocatalytic Synthesis of this compound
| Parameter | Range/Options | Rationale |
| pH | 6.0 - 9.0 | Enzyme activity and stability, amine donor deprotonation |
| Temperature | 20 - 50 °C | Enzyme activity and stability |
| Substrate Concentration | 10 - 200 mM | Balance between productivity and substrate inhibition |
| Amine Donor | Isopropylamine, L-Alanine | Cost, availability, and equilibrium shift |
| Co-product Removal | ISPR (e.g., PDC) | Overcoming equilibrium limitations and enzyme inhibition |
| Co-solvent | DMSO, Methanol | Improving substrate solubility while maintaining enzyme activity |
Scalability and Process Intensification in the Production of this compound
The transition from a laboratory-scale synthesis to industrial production requires careful consideration of scalability and process intensification. The goal is to develop a robust, cost-effective, and sustainable manufacturing process. au.dk
Scalability: Scaling up a biocatalytic process involves more than simply increasing the volume of the reactor. Challenges such as mass transfer limitations (especially for oxygen if required for cofactor regeneration), mixing efficiency, and heat dissipation become more pronounced. Fed-batch or continuous-flow processes are often preferred over batch processes at a large scale to maintain optimal reaction conditions and improve productivity. researchgate.net The use of immobilized enzymes can simplify product purification and allow for enzyme reuse, significantly reducing costs. dntb.gov.ua
Process Intensification: Process intensification aims to develop smaller, more efficient, and safer production plants. au.dk In the context of biocatalysis, this can be achieved through several strategies:
High Cell-Density Fermentation: Producing the biocatalyst (the enzyme) in high concentrations can lead to higher volumetric productivity.
Enzyme Immobilization: As mentioned, immobilization facilitates catalyst recovery and reuse, and can enhance enzyme stability.
Continuous Flow Reactors: Packed-bed or membrane reactors can be used for continuous production, offering better control over reaction parameters and higher throughput. researchgate.net
In-situ Product Removal (ISPR): Techniques like extraction, adsorption, or membrane filtration can be integrated into the reactor to continuously remove the product, thereby alleviating product inhibition and shifting the reaction equilibrium.
The development of a scalable and intensified process for this compound will likely involve a multi-pronged approach, combining enzyme engineering, reaction optimization, and innovative reactor design to achieve a commercially viable synthesis.
Reactivity and Mechanistic Investigations of 3s 3 Amino 1 Chlorobutan 2 One
Nucleophilic and Electrophilic Reactivity at the Carbonyl Center of (3S)-3-amino-1-chlorobutan-2-one
The carbonyl group in this compound is a primary site for both nucleophilic additions and condensation reactions. The stereochemical outcome of these reactions is often influenced by the existing stereocenter at the adjacent α-carbon.
Stereoselective Carbonyl Additions (e.g., Reduction with Sodium Borohydride)
The reduction of the carbonyl group in α-amino ketones can proceed with varying degrees of diastereoselectivity, yielding syn- or anti-amino alcohol products. The stereochemical course of the reduction of this compound with a reducing agent like sodium borohydride (B1222165) is influenced by factors such as the nature of the reagent and the reaction conditions.
The reduction of similar α-amino ketones has been studied, and the diastereoselectivity is often rationalized by models such as Cram's rule or the Felkin-Anh model. These models consider the steric and electronic effects of the substituents on the α-carbon to predict the favored direction of nucleophilic attack on the carbonyl carbon. For instance, in the reduction of α-amino substituted acyclic ketones, the use of different reducing agents can lead to different diastereomeric ratios of the resulting amino alcohols. scispace.comrsc.org The presence of a chelating metal in some reducing agents can also influence the stereochemical outcome by forming a cyclic intermediate, which directs the hydride delivery from a specific face of the carbonyl group.
The reduction of cyclopentanones bearing an α-side chain with a β-hydroxyl group using sodium borohydride has shown low stereoselectivity. scielo.br However, the use of modified borohydride reagents can enhance the stereoselectivity. scielo.br In the case of this compound, the stereochemistry of the resulting (3S)-3-amino-1-chlorobutan-2-ol would depend on the relative orientation of the amino and methyl groups during the hydride attack.
Table 1: Diastereoselective Reduction of α-Substituted Ketones
| Ketone Substrate | Reducing Agent | Diastereomeric Ratio (syn:anti) | Reference |
|---|---|---|---|
| 1-phenyl-2-piperidin-1-yl-1-propanone | Polymethylhydrosiloxane (PMHS), TBAF | Not Specified | scispace.com |
| 3-dibenzylamino-2-butanone | Polymethylhydrosiloxane (PMHS), TBAF | 95:5 | scispace.com |
| 2-dibenzylamino-1-phenyl-1-propanone | Polymethylhydrosiloxane (PMHS), TBAF | 95:5 (as syn-diastereomer) | scispace.com |
| Cyclopentanone with β-alkoxy group | NaBH₄, CeCl₃ | Isomer b as major product | scielo.br |
| Cyclopentanone with β-alkoxy group | LiAlH₄ | 3:1 (isomer a :isomer b ) | scielo.br |
This table presents data on the diastereoselective reduction of various α-substituted ketones, illustrating the influence of the substrate and reducing agent on the stereochemical outcome. The exact diastereomeric ratio for this compound would require specific experimental investigation.
Condensation and Imine Formation Reactions
The carbonyl group of this compound can undergo condensation reactions with primary amines or their equivalents to form imines or related derivatives. These reactions typically proceed via a tetrahedral intermediate, followed by dehydration. The formation of an imine is often an equilibrium process, and the removal of water can drive the reaction to completion. nih.gov
The resulting imine, an α-chloro-α'-amino imine, retains the stereochemistry at the C3 position and can be a valuable intermediate for further synthetic transformations. For example, imines can participate in multicomponent reactions, acting as electrophiles or nucleophiles. nih.gov The reactivity of the imine is influenced by the substituents on the nitrogen atom.
Transformations Involving the α-Chloro Functionality of this compound
The α-chloro group in this compound is susceptible to nucleophilic substitution, elimination, and rearrangement reactions, offering a wide range of synthetic possibilities.
Stereospecific Nucleophilic Substitution Reactions
The carbon atom bearing the chlorine in α-chloro ketones is activated towards nucleophilic substitution (SN2) reactions. This enhanced reactivity is attributed to the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Cl bond and stabilizes the transition state. youtube.comstackexchange.com The reaction of this compound with a nucleophile is expected to proceed with inversion of configuration at the C1 carbon, a hallmark of the SN2 mechanism. masterorganicchemistry.com
A variety of nucleophiles, such as halides, alkoxides, and amines, can displace the chloride ion. The stereochemistry at the C3 position remains unaffected during this transformation, allowing for the synthesis of new chiral α-amino ketones with different substituents at the C1 position. The rate of these substitution reactions can be significantly faster than that of simple alkyl halides. youtube.com
Table 2: Relative Reactivity of α-Halo Ketones in SN2 Reactions
| Substrate | Relative Rate | Reference |
|---|---|---|
| Propyl chloride | 1 | youtube.com |
| α-Chloroacetone | 35,000 | youtube.com |
This table highlights the significantly increased reactivity of α-chloro ketones towards SN2 reactions compared to simple alkyl halides.
Regioselective Elimination Reactions and Formation of Unsaturated Derivatives
Under basic conditions, this compound can undergo elimination of hydrogen chloride to form α,β-unsaturated amino ketones. The regioselectivity of this elimination is dictated by the availability of α-protons. In this specific molecule, the only acidic protons available for elimination are on the methyl group at the C4 position, leading to the formation of (S)-3-amino-1-buten-2-one.
The formation of α,β-unsaturated carbonyl compounds is a common reaction pathway for α,α'-dihaloketones under basic conditions. wikipedia.org These unsaturated products are valuable synthetic intermediates, participating in reactions such as Michael additions and Diels-Alder reactions. organic-chemistry.orgwikipedia.org
Participation in Rearrangement Processes
α-Halo ketones are known to undergo the Favorskii rearrangement in the presence of a base to yield carboxylic acid derivatives. wikipedia.orgddugu.ac.inscienceinfo.com The mechanism of this rearrangement can proceed through a cyclopropanone (B1606653) intermediate or a semi-benzilic acid type mechanism, depending on the structure of the α-halo ketone. ddugu.ac.inscienceinfo.com
For this compound, which has α'-protons on the methyl group, the rearrangement would likely proceed via the formation of an enolate, followed by intramolecular cyclization to a cyclopropanone intermediate. Subsequent attack of a nucleophile (e.g., hydroxide (B78521) or alkoxide) on the cyclopropanone and ring-opening would lead to a rearranged carboxylic acid or ester. The direction of the ring-opening is typically governed by the formation of the more stable carbanion. ddugu.ac.inyoutube.com
It is important to note that other side reactions, such as nucleophilic substitution or dehydrohalogenation, can compete with the Favorskii rearrangement. ddugu.ac.in The specific reaction conditions and the nature of the base employed play a crucial role in determining the major product.
Reactivity Profiles of the Chiral (3S)-Amino Group in this compound
The nucleophilic character of the secondary amine at the chiral center is a focal point of the reactivity of this compound. However, this reactivity must be carefully managed to achieve desired chemical outcomes, often necessitating the use of protecting groups.
To prevent unwanted side reactions and to direct the reactivity towards other parts of the molecule, the amino group of this compound is typically protected. The choice of protecting group is crucial and is often dictated by the specific reaction conditions of subsequent steps.
One of the most common protecting groups employed for the amino functionality in similar structures is the tert-butoxycarbonyl (Boc) group. The widespread use of Boc protection is evident from the commercial availability of the direct precursor, (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone. o2hdiscovery.co The Boc group is favored for its stability under a wide range of non-acidic conditions, allowing for manipulations at other parts of the molecule.
Protection: The introduction of the Boc group is typically achieved by reacting the free amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base, such as a tertiary amine (e.g., triethylamine) or a bicarbonate salt, in an appropriate solvent like dichloromethane (B109758) or tetrahydrofuran.
Deprotection: The removal of the Boc group is readily accomplished under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent such as dichloromethane. This orthogonality allows for the selective deprotection of the amine in the presence of other acid-sensitive groups under carefully controlled conditions.
Other protecting groups commonly used for amines that could be applicable to this compound include the benzyloxycarbonyl (Cbz) group. The Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation, providing another layer of orthogonality in a synthetic sequence.
Table 1: Common Protecting Groups for the Amino Moiety
| Protecting Group | Structure | Introduction Reagents | Cleavage Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl (Boc) | -COOC(CH₃)₃ | Di-tert-butyl dicarbonate (Boc₂O), Base | Trifluoroacetic acid (TFA) |
| Benzyloxycarbonyl (Cbz) | -COOCH₂C₆H₅ | Benzyl chloroformate, Base | H₂, Pd/C |
With the amino group in its free, deprotected form, this compound can undergo a variety of N-functionalization reactions. These reactions are fundamental to building more complex molecular architectures.
Acylation: The amine readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a cornerstone of peptide synthesis and is crucial in the synthesis of many pharmaceutical compounds. For instance, in the synthesis of HIV protease inhibitors, the amino group of a related chloroketone intermediate is acylated to introduce specific side chains that are essential for binding to the enzyme's active site.
Alkylation: N-alkylation can be achieved by reacting the amine with alkyl halides. However, this reaction can be challenging to control, often leading to over-alkylation to form the tertiary amine and even quaternary ammonium (B1175870) salts. Reductive amination, a two-step process involving the formation of an imine followed by reduction, is a more controlled method for introducing alkyl groups.
The synthesis of HIV protease inhibitors such as atazanavir (B138) and darunavir (B192927) often involves the use of α-haloketone building blocks derived from amino acids. researchgate.net While the exact this compound may not be directly used, the chemical principles of N-functionalization are central. For example, the synthesis of the core structure of many of these inhibitors involves the reaction of an N-protected aminoepoxide, which is itself derived from the corresponding chloroketone, with another molecule. nih.gov
Cascade and Tandem Reactions Leveraging Multiple Functional Groups of this compound
The presence of multiple reactive sites in this compound—the amine, the ketone, and the alkyl chloride—opens up the possibility for elegant cascade or tandem reactions, where multiple bonds are formed in a single synthetic operation. While specific examples starting directly from this compound are not extensively reported in the literature, the potential for such transformations is high.
A plausible, albeit not explicitly documented, cascade could involve an initial intramolecular reaction. For example, under basic conditions, the amine could potentially displace the chloride intramolecularly to form a three-membered aziridine (B145994) ring. The resulting aziridinoketone would be a highly reactive intermediate for further transformations.
Another hypothetical tandem reaction could involve an initial intermolecular reaction at the amine, followed by an intramolecular cyclization. For instance, acylation of the amine with a reagent that also contains a nucleophilic group could set the stage for a subsequent ring-forming reaction involving the ketone or the chloromethyl group.
Kinetic and Thermodynamic Aspects of Reactions Involving this compound
The stereochemical outcome and product distribution of reactions involving this compound can be influenced by kinetic and thermodynamic control. This is particularly relevant for reactions involving the ketone functionality, which can form an enol or enolate intermediate.
Kinetic vs. Thermodynamic Enolate Formation: In the presence of a base, the ketone can be deprotonated at either the α-carbon (bearing the amino group) or the α'-carbon (the chloromethyl group). The deprotonation at the α-carbon is generally faster (the kinetic product) due to the higher acidity of the α-proton adjacent to the electron-withdrawing amino group. However, the enolate formed by deprotonation at the α'-carbon may be more stable under certain conditions (the thermodynamic product). wikipedia.orgyoutube.com The choice of base, temperature, and solvent can influence the ratio of these enolates, thereby directing the outcome of subsequent reactions. fiveable.mefiveable.me
Kinetic Control: Typically favored by strong, sterically hindered bases (like lithium diisopropylamide, LDA) at low temperatures. This would lead to the faster-formed, less stable enolate.
Thermodynamic Control: Generally favored by weaker bases and higher temperatures, allowing for equilibration to the more stable enolate.
The stereochemistry at the (3S) center also plays a crucial role in directing the facial selectivity of reactions at the adjacent carbonyl group, a concept known as substrate-controlled stereoselectivity. Nucleophilic attack on the carbonyl will preferentially occur from the less sterically hindered face, leading to the formation of one diastereomer in excess. The principles of kinetic and thermodynamic control are fundamental in understanding and predicting the outcomes of such transformations. dalalinstitute.com
Table 2: Factors Influencing Kinetic vs. Thermodynamic Control
| Factor | Kinetic Control | Thermodynamic Control |
|---|---|---|
| Temperature | Low | High |
| Base | Strong, sterically hindered (e.g., LDA) | Weaker, less hindered (e.g., NaH, alkoxides) |
| Reaction Time | Short | Long (allowing for equilibration) |
| Product | Less stable, formed faster | More stable, formed slower |
Derivatization and Analog Synthesis from 3s 3 Amino 1 Chlorobutan 2 One
Synthesis of Chiral α,β-Functionalized Alcohols (e.g., β-Amino Alcohols) via Reduction
The reduction of the ketone group in α-aminoketones is a fundamental method for producing chiral β-amino alcohols, which are crucial components in numerous natural products and pharmaceuticals. The diastereoselective reduction of (3S)-3-amino-1-chlorobutan-2-one can be controlled by the choice of reducing agent and reaction conditions to favor the formation of either the syn- or anti-diol product. researchgate.net
The stereochemical outcome is often governed by whether the reduction proceeds under chelation control or follows the Felkin-Anh model. nih.gov In chelation-controlled reductions, a metal ion from the reducing agent coordinates with both the carbonyl oxygen and the nitrogen of the amino group, leading to a rigid cyclic intermediate. The hydride is then delivered to the less hindered face of the carbonyl, resulting in a specific diastereomer. For N-protected α-aminoketones, reagents like zinc borohydride (B1222165) or lithium tri-tert-butoxyaluminum hydride often provide high selectivity for the syn-amino alcohol. researchgate.netnih.gov Conversely, non-chelating, sterically demanding reducing agents like lithium tri-sec-butylborohydride (L-Selectride®) tend to follow the Felkin-Anh model, yielding the anti-amino alcohol.
For the reduction of this compound, this process yields chiral (2R,3S)- or (2S,3S)-3-amino-1-chlorobutan-2-ol. These products are valuable intermediates themselves, particularly for the synthesis of aziridines and other heterocycles. nih.govnih.gov
Table 1: Expected Diastereoselectivity in the Reduction of this compound This table is illustrative and based on general principles of α-aminoketone reduction. Actual yields and ratios depend on specific reaction conditions and potential protection of the amino group.
| Reducing Agent | Proposed Control Model | Major Diastereomer Product |
| Sodium Borohydride (NaBH₄) | Varies (often low selectivity) | Mixture of syn and anti |
| Lithium Aluminum Hydride (LiAlH₄) | Chelation (if amine is free) | syn-(2S,3S)-3-amino-1-chlorobutan-2-ol |
| L-Selectride® | Felkin-Anh | anti-(2R,3S)-3-amino-1-chlorobutan-2-ol |
| LiAlH(O-t-Bu)₃ | Chelation | syn-(2S,3S)-3-amino-1-chlorobutan-2-ol nih.gov |
Preparation of Chiral Aziridines and Epoxides from this compound
Chiral aziridines are highly sought-after three-membered nitrogen-containing heterocycles due to their utility as synthetic intermediates. researchgate.netnih.gov The β-amino alcohols derived from the reduction of this compound are ideal precursors for aziridine (B145994) synthesis.
The synthesis proceeds via an intramolecular cyclization. researchgate.net After the reduction of the ketone to a hydroxyl group, treatment of the resulting 3-amino-1-chlorobutan-2-ol with a base promotes an intramolecular SN2 reaction. The amino group acts as the nucleophile, attacking the carbon atom bearing the chlorine atom and displacing the chloride ion to form the three-membered aziridine ring. This type of reaction is a variation of the well-established Wenker synthesis for aziridines from 2-aminoalcohols. organic-chemistry.org The stereochemistry of the starting amino alcohol directly translates to the stereochemistry of the final aziridine product. For example, cyclization of (2S,3S)-3-amino-1-chlorobutan-2-ol would yield the corresponding chiral (2S)-2-((S)-1-aminoethyl)aziridin-2-ol.
While aziridination is a direct and efficient transformation, the synthesis of epoxides from the same precursor is less direct. It would typically require a multi-step sequence, potentially involving protection of the amine, conversion of the chloro-alcohol to a diol, selective activation of one hydroxyl group, and subsequent base-induced cyclization. Therefore, the primary utility of the chloro-amino alcohol intermediate lies in the direct formation of chiral aziridines.
Construction of Nitrogen-Containing Heterocyclic Scaffolds Using this compound
The α-haloketone structural motif is a cornerstone in the synthesis of a wide array of heterocycles. nih.gov this compound, possessing both an α-haloketone unit and a chiral amino group, can be employed in classic condensation reactions to produce highly functionalized, chiral heterocyclic systems.
For instance, in a reaction analogous to the Hantzsch thiazole (B1198619) synthesis, condensation of this compound with a thioamide (like thiourea) would lead to the formation of a chiral 2-aminothiazole (B372263) derivative. The reaction involves initial nucleophilic attack by the sulfur of the thioamide onto the chloromethyl carbon, followed by cyclization and dehydration. The resulting thiazole would bear a chiral (S)-aminoethyl substituent at one position.
Similarly, this synthon can participate in reactions to form other heterocycles:
Pyrroles: The Paal-Knorr synthesis could be adapted by reacting the aminoketone with a 1,4-dicarbonyl compound, although the reactivity of the internal amino group would need to be managed, possibly through protection.
Pyrazines: Condensation with a 1,2-diamine could yield chiral tetrahydropyrazines, which can be subsequently oxidized to pyrazines. The reaction of 3-amino-2-fluoropyridines with 2H-azirines to form pyrido[2,3-b]pyrazines suggests that aziridines derived from our title compound could undergo further annulation reactions to build even more complex fused heterocyclic systems. researchgate.net
These examples demonstrate how the inherent bifunctionality of this compound allows it to act as a versatile scaffold for building stereochemically defined heterocyclic libraries.
Development of Structurally Related Chiral Synthons and Building Blocks
A key aspect of utilizing this compound is its role in generating other, more complex chiral synthons. Each derivatization product retains the original stereochemical information, propagating it into a new molecular framework that can be used for further synthetic elaborations.
Chiral β-Amino Alcohols: As discussed in section 4.1, these products are not only endpoints but also critical intermediates for synthesizing other structures like aziridines or for incorporation into peptide-like molecules. nih.govmdpi.com
Chiral Aziridines: These strained rings are valuable electrophiles. Their ring-opening with various nucleophiles (e.g., organocuprates, azides, amines) provides a reliable method for accessing a wide range of vicinal diamines and other 1,2-difunctionalized chiral compounds. nih.gov
Chiral Heterocycles: The thiazoles, pyrroles, and pyrazines formed in section 4.3 are stable, chiral scaffolds. The remaining functional groups (e.g., the primary amine on the side chain) can be further modified, making them ideal for applications in medicinal chemistry and materials science where specific, three-dimensional orientations are crucial.
In essence, this compound acts as a foundational chiral building block from which a family of second-generation chiral synthons can be efficiently synthesized.
Applications of 3s 3 Amino 1 Chlorobutan 2 One in Complex Organic Synthesis
Utilization as a Chiral Synthon for Natural Product Synthesis
The inherent chirality and functional group array of (3S)-3-amino-1-chlorobutan-2-one make it an attractive starting material for the enantioselective synthesis of natural products. Its structure provides a scaffold upon which complex molecular frameworks can be elaborated with a high degree of stereochemical control.
Incorporation into Alkaloid Architectures
While direct and widespread application of this compound in the total synthesis of complex alkaloids is not extensively documented in readily available literature, its structural motifs are present in various alkaloid classes. The α-amino ketone functionality serves as a precursor to vicinal amino alcohols and other key nitrogen-containing heterocycles that form the core of many alkaloids. For instance, the reduction of the ketone and subsequent cyclization reactions can lead to the formation of piperidine, pyrrolidine, and indolizidine alkaloid skeletons. The stereochemistry at the C3 position of the butanone derivative is crucial for establishing the absolute configuration of the target alkaloid.
Role in the Stereocontrolled Assembly of Polyketide and Terpenoid Frameworks
The application of this compound in the mainstream synthesis of polyketides and terpenoids is a more specialized area. However, its utility can be envisaged in hybrid natural products that contain both polyketide or terpenoid and amino acid-derived fragments. The chloromethyl ketone moiety can participate in various carbon-carbon bond-forming reactions, such as aldol (B89426) additions or alkylations, to extend the carbon chain in a stereocontrolled manner. The amino group can be protected and carried through a synthetic sequence or can be used to introduce nitrogen-containing functionalities into the final natural product.
Enantioselective Construction of Key Pharmaceutical Intermediates and Chiral Ligands
This compound is a valuable precursor for the synthesis of enantiomerically pure pharmaceutical intermediates. The vicinal amino and keto functionalities, along with the adjacent stereocenter, are common structural features in many biologically active molecules. For example, it can be utilized in the synthesis of chiral amino alcohols, which are core components of many drugs, including certain antiretrovirals and beta-blockers.
Furthermore, this compound can serve as a starting material for the preparation of novel chiral ligands for asymmetric catalysis. The amino group can be readily derivatized to form amides, sulfonamides, or incorporated into heterocyclic systems, which can then coordinate to metal centers. The chirality of the ligand, originating from the this compound backbone, can induce high levels of enantioselectivity in a variety of metal-catalyzed reactions.
Role in the Stereocontrolled Generation of Multiple Chiral Centers within Complex Molecules
A key advantage of using this compound in organic synthesis is its ability to serve as a platform for the stereocontrolled introduction of new chiral centers. The existing stereocenter at C3 can direct the stereochemical outcome of subsequent reactions at adjacent positions. For example, the stereoselective reduction of the ketone at C2 can lead to the formation of either the syn- or anti-amino alcohol diastereomer, depending on the choice of reducing agent and reaction conditions. This diastereoselectivity allows for the precise construction of molecules with multiple contiguous stereocenters, a common challenge in the synthesis of complex organic molecules.
| Reaction Type | Reagent/Conditions | Diastereomeric Outcome |
| Ketone Reduction | Sodium borohydride (B1222165), Methanol | Predominantly syn-amino alcohol |
| Ketone Reduction | Zinc borohydride, Diethyl ether | Predominantly anti-amino alcohol |
Application in Asymmetric Catalysis for the Synthesis of Other Chiral Compounds
Beyond its role as a stoichiometric chiral building block, derivatives of this compound have the potential to be employed as organocatalysts or as ligands in metal-based asymmetric catalysis. The amino group can be transformed into a variety of catalytically active functionalities, such as a primary amine for enamine catalysis or a thiourea (B124793) for hydrogen bond-donating catalysis. The inherent chirality of the molecule can be transferred to the transition state of a catalyzed reaction, thereby inducing enantioselectivity in the product. While specific, widely adopted applications in this area are still emerging, the structural features of this compound make it a promising scaffold for the development of new and efficient asymmetric catalysts.
Stereochemical Integrity and Analysis of 3s 3 Amino 1 Chlorobutan 2 One
Methodologies for Assessing Enantiomeric Excess and Diastereomeric Purity
The precise determination of the enantiomeric excess (ee) and diastereomeric purity of (3S)-3-amino-1-chlorobutan-2-one is fundamental. This is achieved through advanced chromatographic and spectroscopic techniques that can differentiate between stereoisomers.
Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are powerful tools for this purpose.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is widely recognized as one of the most effective techniques for determining the enantiomeric composition of chiral compounds. yakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly versatile and have shown high enantioselectivity for a broad range of racemic compounds, including β-aminoketones. nih.govmdpi.com For the analysis of α-amino ketones like this compound, these columns operate based on forming transient diastereomeric complexes between the analyte and the chiral selector, leading to different retention times for the enantiomers. The chiral recognition mechanism involves a combination of interactions such as hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. mdpi.com
The choice of mobile phase is critical for achieving optimal separation. yakhak.org Normal-phase chromatography, often using mixtures of n-hexane and an alcohol like 2-propanol, is commonly employed for the separation of aminoketone enantiomers on polysaccharide-based CSPs. yakhak.orgnih.gov The specific column (e.g., Chiralcel® OD-H, Chiralpak® AD) and the mobile phase composition must be optimized to achieve baseline resolution. nih.gov In some cases, derivatization of the amino group to a nitrobenzoxadiazole (NBD) derivative can enhance detectability and separation. yakhak.org
Gas Chromatography (GC): Chiral GC is another powerful technique, offering high resolution and sensitivity. sigmaaldrich.com For the analysis of amino-functionalized compounds like this compound, derivatization is typically required to increase volatility and improve peak shape. sigmaaldrich.comnih.gov The amino group can be acylated, and if a carboxylic acid were present, it would be esterified. sigmaaldrich.com Chiral capillary columns, often containing derivatized cyclodextrins as the chiral selector, are used to separate the resulting diastereomeric derivatives. gcms.cz The choice of derivatizing agent can even influence the elution order of the enantiomers, a phenomenon known as enantioreversal, which can be advantageous for quantifying a trace enantiomer in the presence of a major one. sigmaaldrich.com
| Technique | Chiral Stationary Phase (Example) | Typical Mobile/Carrier Phase | Principle | Suitability for this compound |
|---|---|---|---|---|
| Chiral HPLC | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) nih.govmdpi.com | n-Hexane/2-Propanol yakhak.orgnih.gov | Differential formation of transient diastereomeric complexes via H-bonding, dipole-dipole, and steric interactions. mdpi.com | High. Direct analysis is often possible. Derivatization may enhance separation and detection. yakhak.org |
| Chiral GC | Cyclodextrin derivatives (e.g., Trifluoroacetyl derivatized cyclodextrin) sigmaaldrich.com | Helium, Hydrogen | Separation of volatile, derivatized enantiomers based on differential interactions with the CSP. gcms.cz | High, but requires prior derivatization of the amino group to ensure volatility and good chromatographic behavior. sigmaaldrich.comnih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral resolving agents, provides a powerful method for determining enantiomeric purity and assigning absolute configuration. nih.gov Chiral Lanthanide Shift Reagents (LSRs) are paramagnetic complexes that can reversibly bind to Lewis basic sites in a substrate molecule, such as the amino and keto groups of this compound. nih.gov
Upon complexation, the lanthanide ion induces large changes in the chemical shifts of the substrate's protons, with the magnitude of the shift being dependent on the distance from the lanthanide center. nih.gov In a chiral environment, the diastereomeric complexes formed between the LSR and the two enantiomers of the analyte are non-equivalent. This non-equivalence results in separate, resolvable signals in the NMR spectrum for each enantiomer, allowing for their direct quantification and the determination of the enantiomeric excess. The use of strongly nucleophilic and basic organometallic reagents is often precluded in syntheses involving base-sensitive stereogenic centers, making these mild analytical techniques crucial. nih.gov
| Method | Reagent Type | Principle | Information Obtained |
|---|---|---|---|
| Chiral NMR Spectroscopy | Lanthanide Shift Reagents (e.g., Eu(hfc)₃, Pr(hfc)₃) | Formation of transient diastereomeric complexes, leading to separation of enantiomeric signals in the NMR spectrum. nih.gov | Enantiomeric excess (ee), assignment of absolute configuration (in some cases). |
Factors Influencing the Configurational Stability of the (3S)-Stereocenter
The stereocenter at the C3 position of this compound is adjacent to a carbonyl group, making the α-proton (the hydrogen at C3) acidic. This structural feature is the primary source of its configurational instability, as abstraction of this proton leads to the formation of a planar enol or enolate intermediate, which can be protonated from either face, leading to racemization. sketchy.comyoutube.com
Several factors can promote this epimerization:
pH: Both acidic and basic conditions can catalyze enolization and subsequent racemization. Bases can directly abstract the α-proton to form an enolate, while acids can catalyze the formation of the enol. youtube.com The presence of the amino group within the molecule can also influence the local pH and potentially participate in acid-base catalysis.
Temperature: Higher temperatures can provide the necessary activation energy for proton abstraction and increase the rate of enol/enolate formation, thereby accelerating racemization.
Solvent: The choice of solvent can influence the rate of tautomerization and the stability of the intermediates. Protic solvents can facilitate proton transfer.
Presence of Aldehydes/Ketones: It has been shown that aldehydes can mediate the epimerization of N-terminal amino acids through the formation of a Schiff base, followed by tautomerization to a ketimine where chirality is lost. nih.gov A similar mechanism could potentially occur with α-amino ketones under certain conditions.
Protecting the amino group, for instance as a carbamate (B1207046) (e.g., Cbz or Boc), can mitigate some base-catalyzed side reactions but does not eliminate the risk of epimerization at the α-carbon, which remains a significant challenge in the synthesis and handling of α-amino ketones. nih.gov
Stereochemical Retention, Inversion, and Racemization During Reactions of this compound
The stereochemical outcome of reactions involving this compound is highly dependent on which part of the molecule is reacting.
Reactions at the C1-Carbon (Nucleophilic Substitution): The chlorine atom at the C1 position is part of an α-haloketone moiety. Nucleophilic substitution reactions at this α-carbon typically proceed via a bimolecular (SN2) mechanism. This pathway involves a backside attack by the nucleophile, leading to an inversion of configuration at the reaction center. However, since the C1 carbon is not a stereocenter in this molecule, the reaction does not affect the (3S)-stereocenter directly. The primary concern is the choice of nucleophile; strongly basic nucleophiles can instead promote enolate formation and racemization at C3. jove.com The reactivity of α-haloketones in SN2 reactions is notably enhanced compared to corresponding alkyl halides due to the inductive effect of the adjacent carbonyl group. nih.gov
Reactions at the C2-Carbonyl Group: Nucleophilic addition to the carbonyl group can generate a new stereocenter at C2. The stereochemical outcome (i.e., the diastereomeric ratio) will be influenced by the existing (3S)-stereocenter, following principles of asymmetric induction such as Cram's rule.
Reactions Involving the C3-Stereocenter: Any reaction condition that facilitates the removal of the α-proton at C3 poses a risk of racemization . As discussed previously, exposure to acids or bases can lead to the formation of a planar enol or enolate, destroying the stereochemical information at C3. sketchy.commdpi.com Therefore, reactions involving this compound must be carried out under carefully controlled, preferably neutral or near-neutral, conditions to maintain the stereochemical integrity of the (3S)-center. Syntheses aiming to produce α-amino ketones often require mild, non-basic conditions to prevent epimerization. nih.gov Some synthetic methods, such as certain palladium-catalyzed cross-coupling reactions, have been developed to proceed with complete retention of stereochemistry. nih.gov
Computational and Theoretical Investigations of 3s 3 Amino 1 Chlorobutan 2 One
Quantum Chemical Analysis of Electronic Structure and Bonding
The electronic environment is significantly influenced by the high electronegativity of the oxygen and chlorine atoms. The carbonyl group (C=O) is inherently polar, with the oxygen atom bearing a partial negative charge and the carbonyl carbon a partial positive charge. This polarization is a dominant feature of the molecule's electronic structure.
The presence of the chlorine atom at the C1 position introduces a strong inductive electron-withdrawing effect, which further increases the electrophilicity of the adjacent carbonyl carbon (C2). This enhanced positive charge on C2 makes it a prime target for nucleophilic attack. Conversely, the amino group at the C3 position can act as an electron-donating group, though its effect on the carbonyl carbon is modulated by the intervening sp3 hybridized carbon.
Table 1: Predicted Electronic Properties of (3S)-3-amino-1-chlorobutan-2-one
| Property | Predicted Characteristic | Influencing Factors |
| Dipole Moment | Significant, pointing towards the electronegative oxygen and chlorine atoms. | Polarity of the C=O and C-Cl bonds. |
| Atomic Charges | Partial negative charges on oxygen and chlorine; partial positive charges on C1, C2, and the amino nitrogen (in its protonated form). | Electronegativity differences and inductive effects. |
| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) is likely to have significant contribution from the lone pairs of the nitrogen and oxygen atoms. The Lowest Unoccupied Molecular Orbital (LUMO) is expected to be centered on the carbonyl group, specifically the π* orbital. | The relative energies of the atomic orbitals of the constituent atoms. |
| Electrostatic Potential | A region of negative electrostatic potential around the carbonyl oxygen and a region of positive potential around the carbonyl carbon and the amino group's hydrogens. | The overall charge distribution. |
Conformational Analysis and Energy Minima Determination
The three-dimensional structure and conformational preferences of this compound are crucial for its reactivity and potential biological activity. Conformational analysis involves identifying the stable arrangements of the atoms in space (conformers) and determining their relative energies.
Due to the presence of several single bonds, the molecule can adopt various conformations. The most significant rotations are around the C2-C3 and C1-C2 bonds. The relative orientations of the substituents (the amino group, the chlorine atom, the methyl group, and the carbonyl oxygen) will determine the steric and electronic interactions that govern conformational stability.
Computational methods can be used to perform a systematic search of the conformational space to locate the energy minima. These calculations typically involve rotating the dihedral angles of the key bonds and calculating the energy of each resulting conformation.
For this compound, the most stable conformers will likely adopt a staggered arrangement to minimize torsional strain. Furthermore, gauche interactions between the bulky substituents will be a key determinant of the conformational landscape. The stereochemistry at C3 is fixed as (S), which will influence the preferred spatial arrangement of the amino and methyl groups relative to the rest of the molecule. It is also possible that intramolecular hydrogen bonding between the amino group and the carbonyl oxygen could stabilize certain conformations.
Table 2: Plausible Low-Energy Conformers of this compound
| Conformer | Key Dihedral Angle(s) | Expected Relative Energy | Stabilizing/Destabilizing Interactions |
| Anti-periplanar (Cl-C1-C2-C3) | ~180° | Low | Minimized steric hindrance between the chloro and amino/methyl groups. |
| Gauche (Cl-C1-C2-C3) | ~±60° | Higher | Potential for gauche interactions. |
| Anti-periplanar (O=C2-C3-N) | ~180° | Low | Favorable steric arrangement. |
| Gauche (O=C2-C3-N) | ~±60° | Potentially stabilized | Possible intramolecular hydrogen bonding. |
Theoretical Studies of Reaction Mechanisms and Transition State Characterization
Theoretical chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational methods can identify the transition states, intermediates, and products, and determine the activation energies that govern the reaction rates.
Given its structure as an α-halo-α'-amino ketone, several reaction pathways can be envisaged. The electrophilic carbonyl carbon is susceptible to nucleophilic attack. The chlorine atom can act as a leaving group in nucleophilic substitution reactions. The amino group can act as an internal nucleophile, potentially leading to cyclization reactions.
For example, in the presence of a base, an intramolecular cyclization could occur where the amino group attacks the carbonyl carbon, followed by rearrangement or ring opening. Alternatively, an external nucleophile could attack the carbonyl carbon or the carbon bearing the chlorine atom.
Computational studies can model these reaction pathways, calculating the geometries and energies of the transition states. This allows for a detailed understanding of the reaction mechanism, including the stereochemical outcome. For instance, theoretical calculations could predict whether a nucleophilic attack would occur from the re or si face of the carbonyl group, leading to different stereoisomeric products.
Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data
Computational methods can predict various spectroscopic properties of this compound, which can be invaluable for its characterization and identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted chemical shifts, when compared to experimental spectra, can help in the assignment of the signals to specific atoms in the molecule. The predicted coupling constants between adjacent protons can also aid in elucidating the connectivity and stereochemistry.
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed. This would allow for the prediction of the characteristic IR absorption bands, such as the C=O stretch, the C-Cl stretch, and the N-H stretches and bends of the amino group.
Mass Spectrometry (MS): While not a direct quantum chemical prediction in the same vein as NMR or IR, computational tools can help in understanding fragmentation patterns observed in mass spectra. For the hydrochloride salt of this compound, predicted mass-to-charge ratios for various adducts have been calculated. uni.lu
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Value/Region | Notes |
| ¹H NMR | δ (ppm) for CH₃-C3 | ~1.2-1.5 | Doublet, coupled to the C3 proton. |
| δ (ppm) for H-C3 | ~3.5-4.0 | Quartet, coupled to the methyl protons. | |
| δ (ppm) for CH₂Cl | ~4.0-4.5 | Singlet or AB quartet depending on chirality and conformation. | |
| δ (ppm) for NH₂ | Variable | Broad singlet, position dependent on solvent and concentration. | |
| ¹³C NMR | δ (ppm) for C=O | ~200-210 | Ketone carbonyl. |
| δ (ppm) for C-Cl | ~45-55 | Carbon bearing the chlorine atom. | |
| δ (ppm) for C-N | ~50-60 | Carbon bearing the amino group. | |
| δ (ppm) for CH₃ | ~15-25 | Methyl carbon. | |
| IR | C=O stretch (cm⁻¹) | ~1720-1740 | Strong absorption. |
| N-H stretch (cm⁻¹) | ~3300-3400 | Two bands for a primary amine. | |
| C-Cl stretch (cm⁻¹) | ~650-800 | ||
| MS (ESI+) | [M+H]⁺ | 122.0367 | For the free base. |
Molecular Modeling for Rational Design of Derivatives and Reaction Pathways
Molecular modeling techniques, including Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, can be employed for the rational design of derivatives of this compound with tailored properties. nih.govnih.gov
Design of Derivatives: By systematically modifying the substituents of the parent molecule in silico, it is possible to explore how these changes affect its properties. For instance, replacing the chlorine atom with other halogens or functional groups could modulate the reactivity. Altering the alkyl chain or the amino group could influence its solubility, lipophilicity, and potential biological interactions. QSAR models can be developed to correlate these structural modifications with specific activities, guiding the synthesis of new compounds with enhanced or desired characteristics.
Optimization of Reaction Pathways: Computational modeling can also be used to design more efficient synthetic routes to this compound and its derivatives. By understanding the reaction mechanisms and the factors that control selectivity, it is possible to identify optimal reaction conditions, catalysts, and protecting group strategies. For example, theoretical studies could help in designing a stereoselective synthesis by predicting the most favorable interactions between the substrate, reagents, and a chiral catalyst.
Future Perspectives and Emerging Research Avenues for 3s 3 Amino 1 Chlorobutan 2 One
Development of More Sustainable and Green Synthetic Protocols
The synthesis of α-haloketones and α-amino ketones has traditionally relied on methods that can be hazardous and environmentally taxing. mdpi.comresearchgate.net Future research is increasingly directed towards greener and more sustainable protocols for the synthesis of (3S)-3-amino-1-chlorobutan-2-one and related compounds.
Key areas of development include:
Biocatalysis: The use of enzymes offers a highly selective and environmentally benign alternative to traditional chemical methods. Transaminases, for instance, are being explored for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com The application of ω-transaminases, in particular, has shown great promise for the preparation of optically pure amines from their corresponding ketones. nih.gov Multi-enzymatic cascade systems are also being developed to overcome thermodynamic limitations and improve reaction yields. mdpi.com For example, coupling a transaminase with a pyruvate (B1213749) decarboxylase can effectively remove the pyruvate by-product, driving the reaction towards the desired amine product. mdpi.com Another biocatalytic approach involves the deracemization of racemic amines, where one enantiomer is selectively oxidized by a monoamine oxidase and then reduced back to the desired enantiomer by an ω-transaminase. nih.gov
Catalytic Methods: The development of efficient catalytic systems can reduce the need for stoichiometric reagents and minimize waste. This includes the use of metal catalysts and organocatalysts for the direct α-amination of ketones. researchgate.net Research is also focused on photoredox catalysis, which can enable reactions to proceed under mild conditions using visible light as a renewable energy source. organic-chemistry.org
Solvent-Free and Aqueous Conditions: Conducting reactions in the absence of volatile organic solvents or in water is a key principle of green chemistry. Research into solvent-free halogenation of ketones and carrying out amination reactions in aqueous media is ongoing. mdpi.com
The following table summarizes some emerging sustainable synthetic strategies applicable to the synthesis of α-amino haloketones.
| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |
| Biocatalytic Transamination | Use of transaminases for asymmetric amination of a corresponding chloroketone precursor. | High stereoselectivity, mild reaction conditions, reduced waste. mdpi.com |
| Multi-Enzymatic Cascades | Coupling of multiple enzymatic reactions in a single pot to drive equilibrium and increase yield. | Improved process efficiency and atom economy. mdpi.com |
| Photoredox Catalysis | Use of light to promote chemical transformations. | Mild reaction conditions, use of a renewable energy source. organic-chemistry.org |
| Solvent-Free Halogenation | Direct halogenation of ketones without the use of a solvent. | Reduced solvent waste, potential for simplified purification. mdpi.com |
Exploration of Novel and Unconventional Reactivity Patterns
The unique structural features of this compound provide opportunities to explore novel and unconventional reactivity patterns, leading to the synthesis of diverse molecular architectures.
A significant area of exploration is the use of α-amino ketones as precursors for the synthesis of heterocyclic compounds. For example, α-amino ketones are valuable starting materials for the synthesis of substituted oxazoles, a class of compounds with important biological activities. nih.govyoutube.com The reaction of α-amino ketone hydrochlorides with orthoesters is a known method for oxazole (B20620) synthesis. acs.org More recent and efficient protocols involve iodine-promoted oxidative domino cyclization and metal-free synthesis from α-aminoketones. researchgate.net
Future research in this area could focus on:
Domino and Cascade Reactions: Designing multi-step reactions that occur in a single pot, initiated by the specific functionalities of this compound. This could involve sequential reactions at the amine, ketone, and chloro- positions to rapidly build molecular complexity.
Diastereoselective Reductions: Investigating the stereoselective reduction of the ketone functionality to generate chiral amino alcohols. The reduction of β-amino ketones with reagents like samarium(II) iodide has been shown to provide either syn or anti 1,3-amino alcohols with high selectivity, depending on the nitrogen protecting group. nih.gov Applying such methods to this compound could provide access to valuable (2S,3S)-3-amino-1-chlorobutan-2-ol and its diastereomers. nih.govnih.gov
Reactions with Novel Reagents: Exploring the reactivity of this compound with newly developed reagents to uncover unprecedented chemical transformations and synthesize novel compound classes.
The table below highlights some potential novel reactions of this compound.
| Reaction Type | Potential Products | Significance |
| Oxazole Synthesis | Substituted oxazoles | Access to biologically active heterocyclic compounds. nih.govresearchgate.net |
| Diastereoselective Reduction | syn or anti amino alcohols | Generation of valuable chiral building blocks with defined stereochemistry. nih.gov |
| Domino Reactions | Complex polycyclic structures | Rapid construction of molecular complexity from a simple starting material. |
Integration into Continuous Flow Chemistry Methodologies
Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and process control. rsc.org The integration of the synthesis of this compound and its derivatives into continuous flow systems is a promising area for future research.
The synthesis of α-halo ketones, which are precursors to α-amino ketones, has been successfully demonstrated in continuous flow. acs.org This approach can be particularly beneficial for handling hazardous reagents like diazomethane, which is sometimes used in the synthesis of α-diazo ketones as intermediates. acs.org The development of a fully continuous process for the synthesis of α-chloro ketones from N-protected amino acids has been reported, highlighting the feasibility of this technology for producing chiral building blocks. acs.org
Future efforts in this domain will likely focus on:
Developing a fully continuous synthesis of this compound: This would involve integrating the chlorination, amination, and purification steps into a single, automated flow system.
In-line reaction monitoring and optimization: Utilizing process analytical technology (PAT) to monitor reaction parameters in real-time and optimize the process for yield and purity.
Telescoping reactions: Directly feeding the output of one reaction step into the next without intermediate isolation and purification, thereby improving efficiency and reducing waste. The continuous flow synthesis of β-aminoketones has been shown to be efficient, with short residence times and high yields. researchgate.net
The benefits of applying continuous flow technology to the synthesis of this compound are summarized in the table below.
| Benefit of Continuous Flow | Description | Relevance to this compound Synthesis |
| Enhanced Safety | Smaller reaction volumes and better heat transfer reduce the risk of runaway reactions. | Important when dealing with potentially exothermic or hazardous reactions. rsc.org |
| Improved Scalability | Production can be easily scaled up by running the system for longer periods. | Facilitates the production of larger quantities for industrial applications. |
| Precise Process Control | Accurate control over reaction parameters like temperature, pressure, and residence time. | Leads to higher yields, better selectivity, and improved product quality. researchgate.net |
| Integration of Multiple Steps | Ability to couple several reaction steps in a continuous sequence. | Streamlines the overall synthesis and reduces manual handling. acs.org |
Design and Synthesis of Advanced Chiral Building Blocks Inspired by this compound
The structure of this compound serves as an excellent template for the design and synthesis of a new generation of advanced chiral building blocks. nih.gov By strategically modifying its functional groups, a diverse library of chiral synthons can be accessed.
Key research directions include:
Synthesis of Chiral Amino Alcohols: As mentioned earlier, the diastereoselective reduction of the ketone can lead to valuable chiral amino alcohols, which are important components of many pharmaceutical compounds. nih.govnih.gov
Derivatization of the Amino Group: The amino group can be acylated, alkylated, or incorporated into heterocyclic systems to create a wide range of derivatives with tailored properties.
Modification of the Chloromethyl Group: The chlorine atom can be displaced by a variety of nucleophiles, such as other halides, oxygen, sulfur, or nitrogen-containing groups, to introduce further diversity.
Asymmetric Synthesis of Analogues: Developing asymmetric syntheses for analogues of this compound with different substituents at various positions will expand the available toolkit of chiral building blocks. For example, the asymmetric synthesis of α-chloro-β-amino-N-sulfinyl imidates has been reported as a route to valuable chiral building blocks. researchgate.net
The following table provides examples of advanced chiral building blocks that can be derived from this compound.
| Building Block Class | Synthetic Transformation | Potential Applications |
| Chiral Amino Alcohols | Diastereoselective reduction of the ketone. | Synthesis of pharmaceuticals and natural products. nih.gov |
| Substituted Aziridines | Intramolecular cyclization. | Precursors for a variety of nitrogen-containing compounds. |
| Chiral Oxazolidinones | Reaction with phosgene (B1210022) or its equivalents. | Chiral auxiliaries in asymmetric synthesis. |
| Peptidomimetics | Coupling with amino acids or peptides. | Development of novel therapeutic agents. |
Q & A
Q. What synthetic methodologies are recommended for (3S)-3-amino-1-chlorobutan-2-one, and how can enantiomeric purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a chlorinated precursor with an amine source under controlled pH and temperature. Chiral auxiliaries or asymmetric catalysis (e.g., using L-proline derivatives) may enhance stereoselectivity. Enantiomeric purity should be verified using chiral HPLC or polarimetry. For intermediates like chlorinated ketones, rigorous inert atmosphere handling is critical to avoid racemization . Key Factors :
- Reaction temperature (20–40°C optimal for amine stability).
- Solvent polarity (acetonitrile or THF for polar transition states).
- Use of chiral GC columns for purity assessment.
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Employ a multi-spectral approach:
- NMR : - and -NMR to confirm the stereochemistry and chlorine/amine positioning (e.g., δ ~2.5 ppm for ketone protons, δ ~4.0 ppm for chiral center protons) .
- IR : Stretching frequencies for C=O (~1700 cm) and N-H (~3300 cm).
- Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (expected m/z ~135.5 for [M+H]).
Advanced Research Questions
Q. What experimental designs are suitable for probing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated degradation studies:
- pH Stability : Incubate in buffers (pH 2–10) at 25°C and 40°C. Monitor via HPLC for degradation products (e.g., hydrolysis of the chloroketone group).
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>150°C likely).
- Light Sensitivity : UV-Vis spectroscopy under UVA/UVB exposure to assess photolytic pathways.
Safety Note : Follow OSHA HCS protocols for handling chlorinated compounds, including fume hood use and PPE .
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer :
- Cross-Validation : Compare NMR data with computational predictions (DFT calculations for chemical shifts).
- Crystallography : Single-crystal X-ray diffraction to unambiguously confirm stereochemistry.
- Dynamic NMR : Detect conformational equilibria at low temperatures if signal splitting occurs.
Q. What computational approaches predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer :
- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the chloroketone group is electrophilic (LUMO ~-1.5 eV).
- MD Simulations : Simulate solvation effects in polar aprotic solvents to predict reaction pathways.
- QSPR Models : Corrogate substituent effects on reaction rates using Hammett parameters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
